[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol
Description
[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol is a pyrimidine derivative featuring a hydroxymethyl group at position 5 and a 4-methylmorpholine substituent at position 2 of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the morpholine moiety’s role in enhancing solubility and bioavailability, as seen in analogs like filapixant (a purinoreceptor antagonist) .
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methylmorpholin-2-yl)pyrimidin-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-2-3-15-9(6-13)10-11-4-8(7-14)5-12-10/h4-5,9,14H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQZMRLRGDYNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC=C(C=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512018-75-5 | |
| Record name | [2-(4-methylmorpholin-2-yl)pyrimidin-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol typically involves the reaction of 4-methylmorpholine with pyrimidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrimidine compounds .
Scientific Research Applications
[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol
- Structure : Differs by an isopropoxy group at position 2 instead of 4-methylmorpholine.
- Properties : Molecular weight 182.22, CAS 1551478-52-4. The isopropoxy group likely reduces polarity compared to morpholine, affecting solubility .
- Synthesis : Commercial availability suggests straightforward preparation, possibly via nucleophilic substitution .
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
- Structure: Contains methylamino and methylthio groups at positions 4 and 2, respectively.
- Properties : CAS 17759-30-5. The methylthio group may enhance metabolic stability but reduce aqueous solubility compared to morpholine derivatives .
Fenarimol (Fungicide)
Functional Group Comparisons
Hydroxymethyl vs. Carboxylic Acid Derivatives
- Example: 5-Cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid (sodium salt).
- Impact : Carboxylic acids (e.g., in DHODH inhibitors) improve water solubility but may limit blood-brain barrier penetration compared to hydroxymethyl groups .
Trifluoromethyl Substituents
- Example: (2-(Trifluoromethyl)pyrimidin-5-yl)methanol.
- Impact : The electron-withdrawing CF₃ group increases metabolic resistance but may reduce nucleophilicity at the pyrimidine ring .
Telescoped Flow Chemistry
- Application : Used in synthesizing morpholinyl pyrazolo-pyrimidines (e.g., CPL302415). This method improves yield (up to 83% in analogs) and reduces purification steps compared to batch synthesis .
- Relevance: Likely applicable to [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol for scalable production.
Reductive Amination and Oxidation
- Example : Synthesis of 1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole.
Stability and Handling
- Storage: Morpholine-containing compounds like [4-methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol require storage at 4°C to prevent degradation .
- Safety Data: Limited for many analogs, underscoring the need for rigorous toxicity profiling .
Biological Activity
[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
The compound has the molecular formula and a molecular weight of 209.25 g/mol. It is characterized by a pyrimidine ring substituted with a morpholine group, which is believed to play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : Interaction with receptor sites can modulate signaling pathways, influencing cellular responses.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives, including this compound, using the agar disc-diffusion method. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cancer cell proliferation. The compound demonstrated competitive inhibition with an IC50 value indicating effective binding affinity .
- Therapeutic Applications : Investigations into the compound's role as a precursor in drug synthesis have shown promise in developing therapies for conditions such as non-small cell lung cancer, where modulation of specific metabolic pathways is crucial .
Q & A
What are the key synthetic pathways for [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the morpholine and hydroxymethyl groups. A common approach includes:
- Step 1: Reacting a pyrimidine precursor (e.g., 5-bromopyrimidine) with 4-methylmorpholine under Pd-catalyzed cross-coupling conditions to form the 2-(4-methylmorpholin-2-yl)pyrimidine core .
- Step 2: Hydroxymethylation via formaldehyde in the presence of a base (e.g., NaOH) or through oxidation-reduction sequences .
- Purification: Column chromatography or recrystallization is critical to isolate the product, as residual morpholine or unreacted reagents can complicate downstream applications .
Critical factors: Temperature control during coupling (60–100°C) and stoichiometric ratios of morpholine derivatives significantly impact yield. For example, excess morpholine can lead to byproducts like dimerized pyrimidines .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, XRD) for this compound?
Answer:
Contradictions often arise from:
- Tautomerism or conformational flexibility: The morpholine ring’s chair-boat transitions or hydroxymethyl group rotation may produce variable NMR signals. Low-temperature NMR (e.g., 200 K) can stabilize conformers for clearer analysis .
- Crystallization artifacts: X-ray diffraction (XRD) may reveal unexpected hydrogen bonding between the hydroxymethyl group and morpholine oxygen, altering predicted bond angles. Use SHELXL for refinement, accounting for thermal motion and disorder .
Methodological tip: Cross-validate with high-resolution mass spectrometry (HRMS) and IR to confirm functional groups when NMR/XRD data are ambiguous .
What advanced strategies optimize the compound’s solubility for biological assays without altering its core structure?
Answer:
- Co-solvent systems: Use DMSO-water gradients (e.g., 10% DMSO) to enhance aqueous solubility while maintaining stability. Pre-saturate buffers to avoid precipitation .
- Prodrug approaches: Temporarily esterify the hydroxymethyl group (e.g., acetyl or phosphate esters) to improve membrane permeability. Hydrolyze in vivo using esterases .
- Crystallization control: Nano-milling or amorphous solid dispersion techniques can reduce crystallinity, enhancing dissolution rates .
How does the stereochemistry of the 4-methylmorpholin-2-yl group affect biological activity, and how is it controlled during synthesis?
Answer:
- Impact on activity: The morpholine ring’s stereochemistry influences binding to targets like HSP70 or kinases. For example, the (R)-enantiomer may exhibit higher affinity due to optimal hydrogen bonding with active sites .
- Stereocontrol: Use chiral catalysts (e.g., BINAP-Pd complexes) during coupling reactions. Asymmetric synthesis of the morpholine precursor via Sharpless epoxidation or enzymatic resolution ensures enantiopurity .
What are the common degradation pathways of this compound under acidic/oxidative conditions, and how are stability studies designed?
Answer:
- Degradation pathways:
- Acidic hydrolysis: The morpholine ring undergoes ring-opening to form secondary amines, while the hydroxymethyl group may oxidize to a carboxylic acid .
- Oxidation: Singlet oxygen or peroxides target the pyrimidine’s electron-rich regions, forming N-oxides or sulfoxides if sulfur-containing analogs exist .
- Stability protocols:
How is this compound utilized in the development of kinase or HSP70 inhibitors, and what structural analogs show promise?
Answer:
- Kinase inhibition: The pyrimidine-morpholine core mimics ATP-binding motifs in PI3K or mTOR. Modifications at the 5-position (e.g., fluorophenyl or benzimidazole groups) enhance selectivity .
- HSP70 modulation: Replace the hydroxymethyl group with thiazole or triazole moieties to improve binding to the chaperone’s substrate-binding domain .
- Notable analogs:
What analytical techniques are recommended for quantifying trace impurities in bulk samples?
Answer:
- HPLC-DAD/ELSD: Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm (pyrimidine absorption) .
- LC-MS/MS: Identify low-abundance degradation products (e.g., morpholine ring-opened species) via MRM transitions .
- Limits: Set impurity thresholds at ≤0.15% per ICH Q3A guidelines. Residual solvents (e.g., DMF) require GC-MS analysis .
How do researchers address low yields in large-scale synthesis, and what continuous flow strategies apply here?
Answer:
- Scale-up challenges: Poor mixing in batch reactors reduces morpholine coupling efficiency. Switch to flow chemistry with Pd-coated microreactors for higher surface area and faster heat dissipation .
- Telescoped processes: Combine oxidation of intermediates (e.g., {...}methanol to aldehyde) with reductive amination in a single flow system, reducing isolation steps and improving overall yield (e.g., 74% reported for similar compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
